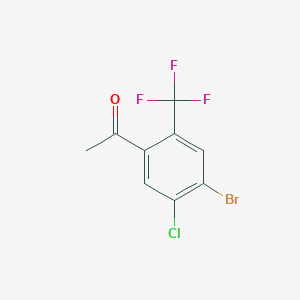

4'-Bromo-5'-chloro-2'-(trifluoromethyl)acetophenone

Description

Properties

IUPAC Name |

1-[4-bromo-5-chloro-2-(trifluoromethyl)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrClF3O/c1-4(15)5-2-8(11)7(10)3-6(5)9(12,13)14/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHNXTGJBASMRCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1C(F)(F)F)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrClF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4'-Bromo-5'-chloro-2'-(trifluoromethyl)acetophenone generally involves the bromination and chlorination of acetophenone derivatives. A common method includes the α-bromination of 4-chloroacetophenone using pyridine hydrobromide perbromide as the brominating agent. The reaction is typically conducted at around 90°C, using acetic acid as the solvent, and a molar ratio of substrate to brominating agent of 1.0:1.1.

Industrial Production Methods

Industrial production likely uses similar bromination and chlorination reactions, but on a larger scale. Continuous flow reactors and optimized reaction conditions can improve the yield and efficiency of the process. Industrial processes may also use advanced purification techniques like recrystallization and chromatography to achieve high purity.

Synthesis Method for 1-(5-bromo-4-chloro-2-fluorophenyl)-ethanone

A synthesis method for 1-(5-bromo-4-chloro-2-fluorophenyl)-ethanone involves three steps:

- 4-chloro-2-fluorobenzoic acid is brominated using nitric acid and silver nitrate to produce 5-bromo-4-chloro-2-fluorobenzoic acid.

- The 5-bromo-4-chloro-2-fluorobenzoic acid is reacted with thionyl chloride to form 5-bromo-4-chloro-2-fluorobenzoyl chloride. This product then reacts with N, O-dimethyl hydroxylamine hydrochloride to produce 5-bromo-4-chloro-2-fluoro-N-methoxy-N-methyl benzamide.

- The 5-bromo-4-chloro-2-fluoro-N-methoxy-N-methyl benzamide undergoes a Grignard reaction with methyl Grignard to yield 1-(5-bromo-4-chloro-2-fluorophenyl)-ethanone.

Synthesis of Intermediate Compound for Preparing 4-chloro-2-trifluoromethyl-acetophenone

An alternative synthesis route involves the creation of an intermediate compound for producing 4-chloro-2-trifluoromethyl-acetophenone:

- Chlorination: 3,4-dimethyl chlorobenzene undergoes chlorination under a light source at 50-150°C to produce compound V.

- Fluorine Exchange Reaction: Compound V reacts with hydrogen fluoride in the presence of a fluorination catalyst at 50-200°C and 0.1-0.5 MPa to yield compound IV.

- Hydrolysis Reaction: Compound IV is hydrolyzed with 1-5 equivalents of water in the presence of a Lewis acid catalyst at 90-200°C to produce compound III.

Reaction Data

| Compound | Reaction Conditions | Product/Yield |

|---|---|---|

| 5-bromo-4-chloro-2-fluorobenzoic acid (100g, 394mmol) | 600ml thionyl chloride, 80 °C, 4 hours; 600ml methylene dichloride; N, O-dimethyl hydroxylamine hydrochloride (57.6g, 591mmol); pyridine (47.6ml, 591mmol) | 5-bromo-4-chloro-2-fluoro-N-methoxy-N-methyl benzamide, 116g, 99% yield |

| 3, 4-dimethyl chlorobenzene | Chlorination under light, 120-130°C, then cooled with 1000g ethanol | 3-trichloromethyl-4-dichloromethyl chlorobenzene, 98% purity, 63% yield |

| 3-trichloromethyl-4-dichloromethyl chlorobenzene (300g) | Antimony trichloride (1g), HF (56g), 110 °C, 3 hours | 3-trifluoromethyl-4-dichloromethyl chlorobenzene |

| 3-trifluoromethyl-4-dichloromethyl chlorobenzene (500g) | Zinc chloride (3g), 120 °C, water (50g) | 4-chloro-2-trifluoromethyl benzaldehyde, 95% content, 93% yield |

| 4-chloro-2-trifluoromethylbenzaldehyde (200g) | Azobisisobutyronitrile AIBN (1g), 90-95 °C, chlorine gas | 4-chloro-2-trifluoromethylbenzoyl chloride, 92% yield, with 2% by-product of 4-chloro-2-trifluoromethylbenzoic anhydride |

Chemical Reactions Analysis

Types of Reactions

4’-Bromo-5’-chloro-2’-(trifluoromethyl)acetophenone undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted acetophenone derivatives, while oxidation and reduction reactions can produce carboxylic acids and alcohols, respectively.

Scientific Research Applications

4’-Bromo-5’-chloro-2’-(trifluoromethyl)acetophenone has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of heterocyclic compounds and other complex organic molecules.

Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.

Medicine: It serves as a building block for the synthesis of drug candidates and active pharmaceutical ingredients.

Industry: The compound is utilized in the production of agrochemicals, dyes, and advanced materials.

Mechanism of Action

The mechanism of action of 4’-Bromo-5’-chloro-2’-(trifluoromethyl)acetophenone involves its interaction with specific molecular targets and pathways. The presence of electron-withdrawing groups such as bromine, chlorine, and trifluoromethyl enhances its reactivity and ability to participate in various chemical reactions. These groups can influence the compound’s binding affinity to enzymes or receptors, thereby modulating its biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of structurally related acetophenone derivatives, focusing on substituents, physical properties, and applications:

Table 1: Comparison of Substituted Acetophenones

Key Differences and Implications

Substituent Effects: Electron-Withdrawing Groups: The trifluoromethyl (-CF₃) group in the target compound strongly withdraws electrons, deactivating the aromatic ring and directing electrophilic substitutions to meta/para positions. This contrasts with hydroxyl (-OH) in 3'-bromo-5'-chloro-2'-hydroxyacetophenone, which is electron-donating when deprotonated, activating the ring for electrophilic reactions . Halogen Reactivity: Bromine (4') and chlorine (5') in the target compound offer distinct reactivity. Bromine is more susceptible to cross-coupling (e.g., Suzuki-Miyaura), while chlorine may require harsher conditions for substitution .

Physical Properties: Melting Points: The hydroxyl analog (3'-bromo-5'-chloro-2'-hydroxyacetophenone) has a higher melting point (100–103°C) due to hydrogen bonding, whereas -CF₃ derivatives (e.g., 3'-trifluoromethylacetophenone) exhibit lower melting points . Solubility: The hydrophobic -CF₃ group enhances solubility in organic solvents, unlike polar -OH or -OCH₃ groups .

Applications: Pharmaceutical Synthesis: Compounds with -CF₃ and halogens are prized for enhancing metabolic stability and binding affinity. For example, 3'-bromo-5'-chloro-2'-hydroxyacetophenone is used to synthesize chroman-4-ones, which inhibit Sirtuin 2 (a target in neurodegenerative diseases) . The target compound’s -CF₃ group could similarly improve drug-like properties. Chemical Intermediates: Bromo and chloro substituents enable sequential functionalization. For instance, 4'-bromo-2',5'-difluoroacetophenone serves as a precursor in fluorinated drug candidates .

Biological Activity

4'-Bromo-5'-chloro-2'-(trifluoromethyl)acetophenone is an aromatic compound notable for its diverse biological activities, particularly in medicinal chemistry. This compound, characterized by the presence of halogen substituents and a trifluoromethyl group, has garnered attention for its potential applications in drug development and as a bioactive agent.

Chemical Structure and Properties

The molecular formula of 4'-Bromo-5'-chloro-2'-(trifluoromethyl)acetophenone is C9H6BrClF3O. The structural features include:

- Bromine (Br) and Chlorine (Cl) : These halogens can enhance the compound's interaction with biological targets through halogen bonding.

- Trifluoromethyl Group (CF3) : This group increases lipophilicity and metabolic stability, which can improve biological activity.

The biological activity of 4'-Bromo-5'-chloro-2'-(trifluoromethyl)acetophenone is largely attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of fluorine atoms enhances the compound's binding affinity due to improved hydrophobic interactions and potential hydrogen bonding capabilities.

Anticancer Activity

Research has indicated that compounds similar to 4'-Bromo-5'-chloro-2'-(trifluoromethyl)acetophenone exhibit significant anticancer properties. For instance, studies on related acetophenone derivatives have shown promising results against various cancer cell lines, including:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 4'-Bromo-5'-chloro-2'-(trifluoromethyl)acetophenone | MCF7 (Breast Cancer) | TBD |

| 4-Bromo-3-(difluoromethyl)-2-(trifluoromethyl)aniline | Jurkat (Leukemia) | 8.0 ± 1.4 |

| Indole-derived chalcones | HCT116 (Colorectal Cancer) | 18.2 ± 2.9 |

These findings suggest that the compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Inhibitors of these enzymes are crucial in treating neurodegenerative diseases like Alzheimer's. Preliminary studies indicate that similar acetophenone derivatives possess significant inhibitory effects, suggesting that 4'-Bromo-5'-chloro-2'-(trifluoromethyl)acetophenone may also exhibit this activity.

Case Studies

- Cholinesterase Inhibition : A study conducted on related acetophenone derivatives demonstrated their potential as AChE inhibitors, showing IC50 values comparable to known drugs.

- Antioxidant Activity : The antioxidant capacity of fluorinated acetophenones has been assessed using DPPH radical scavenging assays, indicating that these compounds can mitigate oxidative stress in biological systems.

Q & A

Basic: What are the common synthetic routes for 4'-Bromo-5'-chloro-2'-(trifluoromethyl)acetophenone?

Methodological Answer:

The synthesis typically involves halogenation and trifluoromethylation of acetophenone derivatives. For example:

- Bromination/Chlorination : Electrophilic aromatic substitution (EAS) using bromine or chlorine sources (e.g., or ) under controlled conditions to introduce halogens at the 4' and 5' positions .

- Trifluoromethylation : The trifluoromethyl group at the 2' position is introduced via cross-coupling reactions (e.g., using ) or via direct fluorination of ketone precursors .

- Optimization : Reaction conditions (temperature, solvent polarity) are critical. For instance, dichloromethane or THF at -78°C minimizes side reactions in halogenation steps .

Basic: How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- Chromatography : High-performance liquid chromatography (HPLC) with UV detection (e.g., C18 column, acetonitrile/water mobile phase) identifies impurities and quantifies purity (>95% for research-grade material) .

- Spectroscopy :

- X-ray Crystallography : Resolves ambiguities in stereochemistry for crystalline derivatives .

Advanced: What challenges arise in optimizing the yield of this compound during multi-step synthesis?

Methodological Answer:

- Competing Side Reactions : Halogenation at adjacent positions (e.g., 3' or 6') may occur due to directing effects of the trifluoromethyl group. Using bulky directing groups or low-temperature EAS minimizes this .

- Scale-Up Limitations : Exothermic reactions (e.g., trifluoromethylation) require precise temperature control. Pilot-scale reactors with jacketed cooling systems are recommended for reproducibility .

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) separates regioisomers. Recrystallization in ethanol/water mixtures improves purity (>98%) .

Advanced: How do researchers resolve contradictions in spectroscopic data for halogenated acetophenones?

Methodological Answer:

- Isotopic Labeling : Deuterated analogs (e.g., - groups) clarify ambiguous -NMR signals in crowded aromatic regions .

- Computational Modeling : Density functional theory (DFT) simulations predict -NMR chemical shifts, aiding assignment of halogenated positions when experimental data conflicts .

- Cross-Validation : Compare data with structurally similar compounds (e.g., 2'-Bromo-4'-fluoroacetophenone, CAS 403-29-2) to identify systematic errors in spectral interpretation .

Advanced: What strategies are used to study the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

- Catalytic Screening : Test palladium catalysts (e.g., ) for Suzuki-Miyaura coupling with boronic acids. Ligand choice (e.g., SPhos vs. XPhos) impacts efficiency in forming biaryl derivatives .

- Kinetic Studies : Monitor reaction progress via in-situ IR spectroscopy to identify rate-limiting steps (e.g., oxidative addition of the C-Br bond) .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of halogenated intermediates but may deactivate catalysts—balance with toluene/water biphasic systems .

Advanced: How is this compound applied in drug discovery pipelines?

Methodological Answer:

- Fragment-Based Screening : The acetophenone core serves as a scaffold for designing kinase inhibitors. Structure-activity relationship (SAR) studies modify the trifluoromethyl group to enhance binding to ATP pockets .

- Metabolic Stability : In vitro assays (e.g., liver microsomes) assess oxidative degradation. Fluorinated groups often improve metabolic stability by resisting CYP450-mediated oxidation .

- Toxicity Profiling : Ames tests and hERG channel binding assays evaluate genotoxicity and cardiotoxicity risks early in development .

Advanced: What analytical techniques address stability issues under varying storage conditions?

Methodological Answer:

- Accelerated Stability Studies : Store samples at 40°C/75% RH for 6 months and analyze degradation products via LC-MS. Halogenated acetophenones are prone to hydrolysis; anhydrous storage at -20°C in amber vials is recommended .

- Light Sensitivity : UV-Vis spectroscopy monitors photodegradation. Use light-resistant containers or add stabilizers (e.g., BHT) for long-term storage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.